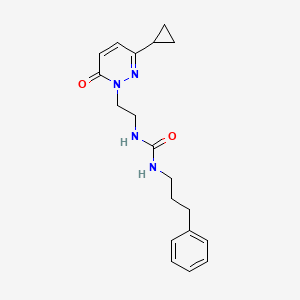

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea

Description

1-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea is a synthetic urea derivative featuring a pyridazinone core substituted with a cyclopropyl group and a 3-phenylpropyl chain. The pyridazinone moiety (6-oxopyridazin) is a heterocyclic scaffold known for its bioactivity in medicinal chemistry, particularly in enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c24-18-11-10-17(16-8-9-16)22-23(18)14-13-21-19(25)20-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,10-11,16H,4,7-9,12-14H2,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYUITIWZZSIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multiple steps, including the formation of the pyridazinone ring, the introduction of the cyclopropyl group, and the final coupling with the urea moiety. Common reagents used in these steps may include cyclopropylamine, phenylpropyl isocyanate, and various catalysts and solvents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of the pyridazinone ring to form dihydropyridazine derivatives.

Substitution: Nucleophilic substitution reactions at the urea moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone oxides, while reduction may produce dihydropyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea has been investigated for its potential as a therapeutic agent in various diseases. Research indicates that it may exhibit significant antitumor activity , particularly in inhibiting pathways associated with cancer cell proliferation.

Case Study: Antitumor Activity

A study demonstrated that the compound induced G1 cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential use as an anticancer drug. The mechanism of action involves interaction with specific enzymes and receptors involved in cellular signaling pathways, modulating their activity to inhibit tumor growth.

Biochemical Probes

The compound serves as a biochemical probe in enzymatic studies, allowing researchers to investigate the role of specific enzymes in metabolic pathways. Its ability to act as a competitive inhibitor for certain enzymes makes it valuable for understanding enzyme kinetics and regulation.

Material Science

In materials science, this compound is being explored for its potential use in developing new materials with specific properties. Its unique chemical structure allows it to be a building block for synthesizing more complex molecules, which can be tailored for various applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Pyridazinone Derivatives

Pyridazinones are widely studied for their biological activities. For example, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., compounds 3a-3h) are synthesized via alkylation of the pyridazinone core with halides under mild conditions (acetone, K₂CO₃, room temperature) . Comparatively, the target compound replaces the chloro and phenyl groups with a cyclopropyl substituent and introduces a urea-linked 3-phenylpropyl chain. Key differences include:

- Synthetic Complexity : The urea linkage requires coupling reagents (e.g., carbodiimides) rather than simple alkylation, increasing synthetic steps .

| Feature | Target Compound | 5-Chloro-6-phenyl Derivatives (3a-3h) |

|---|---|---|

| Core Structure | Pyridazinone | Pyridazinone |

| Substituents | Cyclopropyl, urea-phenylpropyl | Chloro, phenyl, alkyl/aryl groups |

| Synthesis Method | Urea coupling | Alkylation with halides |

| Potential Bioactivity | Hypothesized ABC inhibition | Enzyme inhibition (unspecified) |

ABC Transporter Inhibitors

Broad-spectrum ABC transporter inhibitors, such as LSS-11 (triazolo-isoquinoline) and compound 28 (pyrrolo-pyrimidine), target efflux pumps like P-gp and ABCC1 . Unlike these heterocyclic inhibitors, the target compound’s urea group may engage in distinct hydrogen-bonding interactions with transporter domains. For instance:

- LSS-11 inhibits ABCC1 via STAT3/MDR1 pathways, with an IC₅₀ in the nanomolar range.

- Compound 28 combines indole and piperazine groups for multi-transporter inhibition.

- Target Compound : The urea and phenylpropyl groups could enhance binding to hydrophobic pockets, but its efficacy remains untested.

3-Phenylpropyl-Containing Compounds

Compounds with 3-phenylpropyl chains, such as benzamide derivatives (e.g., entries 13–17 in ), often exhibit enhanced membrane permeability due to lipophilic aromatic groups . However, the target compound’s urea group contrasts with the amide/ester linkages in these analogs:

- Benzamide Derivatives : Feature ester or ether substituents (e.g., methoxy, ethoxy) on phenyl rings, synthesized via peptide coupling.

- Target Compound : The urea group may improve solubility relative to esters, balancing hydrophilicity and lipophilicity.

Biological Activity

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea, with the CAS number 2034267-15-5, is a synthetic compound belonging to the pyridazine family. This compound exhibits significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 306.36 g/mol. The structure features a cyclopropyl group and a pyridazine core, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034267-15-5 |

| Molecular Formula | C15H22N4O3 |

| Molecular Weight | 306.36 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. These interactions can modulate various biological processes, such as:

- Cell Proliferation : The compound has been shown to inhibit pathways associated with tumor growth.

- Enzyme Inhibition : It may act as a competitive inhibitor for certain enzymes involved in metabolic processes.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the compound's potential in cancer therapy. Its structural components allow it to bind effectively to molecular targets implicated in cancer progression. Notably, compounds similar to this have demonstrated:

- Anticancer Activity : In vitro studies suggest that it can inhibit the proliferation of various cancer cell lines.

- Antiviral Properties : Some derivatives have shown efficacy against viral infections, including SARS-CoV-2, through molecular docking studies indicating strong binding affinities to viral proteins.

Case Studies and Research Findings

Several key studies have investigated the biological activity of this compound:

- In Vitro Anticancer Studies : Research published in PubMed indicates that derivatives of pyridazine compounds exhibit significant cytotoxic effects on cancer cell lines, suggesting that similar mechanisms may apply to this compound .

- Mechanistic Studies : A study focused on the interaction between pyridazine derivatives and DNA highlighted that these compounds can induce DNA damage through cross-linking mechanisms, which is critical for their antitumor activity .

- Comparative Analysis with Similar Compounds : A comparative study on structurally related compounds showed that variations in substituents significantly impact biological activity, emphasizing the importance of the cyclopropyl group in enhancing therapeutic efficacy .

Q & A

Advanced Research Question

- pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorph transitions .

- Light Sensitivity : UV-vis spectroscopy to assess photodegradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.